molecular formula C13H12ClN3O B2848685 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide CAS No. 2249492-84-8

2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide

Cat. No. B2848685
CAS RN: 2249492-84-8
M. Wt: 261.71
InChI Key: CRYZXUTUMBTCRM-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide, also known as CP-31398, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-31398 is a p53 stabilizing agent that has been shown to increase the stability and activity of the p53 tumor suppressor protein.

Mechanism of Action

2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide stabilizes the p53 protein by binding to its core domain and inducing a conformational change that increases its stability and activity. This leads to the activation of downstream target genes that regulate cell cycle arrest and apoptosis. 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has also been shown to inhibit the interaction between p53 and its negative regulator MDM2, leading to further stabilization of the p53 protein.
Biochemical and Physiological Effects:
2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments. In addition, 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide is its specificity for the p53 protein, making it a promising candidate for cancer therapy. 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has also been shown to have low toxicity in animal models, making it a safe candidate for clinical trials. However, one of the limitations of 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has a short half-life in vivo, which can limit its efficacy.

Future Directions

There are several potential future directions for 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide research. One direction is to develop more potent analogs of 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide that have improved solubility and pharmacokinetic properties. Another direction is to investigate the potential of 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide for the treatment of other diseases, such as inflammatory diseases. Finally, further studies are needed to investigate the efficacy of 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide in combination with other cancer therapies, such as immunotherapy. Overall, 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has great potential for the development of novel cancer therapies and warrants further investigation.

Synthesis Methods

The synthesis of 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 6-methyl-2-phenylpyrimidin-4-amine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide with a purity of over 95%. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide for their studies.

Scientific Research Applications

2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The p53 protein is a critical tumor suppressor that is mutated in over 50% of all human cancers. 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has been shown to stabilize the p53 protein and increase its activity, leading to the induction of cell cycle arrest and apoptosis in cancer cells. 2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-7-11(16-12(18)8-14)17-13(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYZXUTUMBTCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(6-methyl-2-phenylpyrimidin-4-yl)acetamide

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